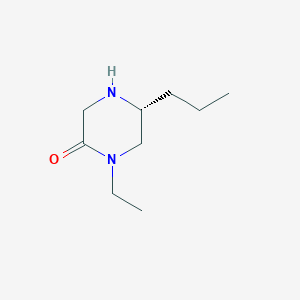

(R)-1-Ethyl-5-propylpiperazin-2-one

CAS No.:

Cat. No.: VC18811306

Molecular Formula: C9H18N2O

Molecular Weight: 170.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H18N2O |

|---|---|

| Molecular Weight | 170.25 g/mol |

| IUPAC Name | (5R)-1-ethyl-5-propylpiperazin-2-one |

| Standard InChI | InChI=1S/C9H18N2O/c1-3-5-8-7-11(4-2)9(12)6-10-8/h8,10H,3-7H2,1-2H3/t8-/m1/s1 |

| Standard InChI Key | MAOXLZFCNUWZKU-MRVPVSSYSA-N |

| Isomeric SMILES | CCC[C@@H]1CN(C(=O)CN1)CC |

| Canonical SMILES | CCCC1CN(C(=O)CN1)CC |

Introduction

Chemical Identity and Structural Features

Molecular Framework and Stereochemistry

The core structure of (R)-1-Ethyl-5-propylpiperazin-2-one consists of a piperazin-2-one ring, a cyclic amide derivative of piperazine. Key features include:

-

Position 1: An ethyl group (-CH2CH3) attached to the nitrogen atom.

-

Position 5: A propyl group (-CH2CH2CH3) on the adjacent nitrogen.

-

Chirality: The (R)-configuration at the stereocenter (likely at position 3 or 4, depending on numbering conventions) determines its spatial orientation .

The molecular formula is C9H18N2O, with a molecular weight of 170.25 g/mol. Its exact mass is 170.1419, and the calculated LogP (lipophilicity) is approximately 1.8, suggesting moderate hydrophobicity .

Synthesis and Analytical Characterization

Spectroscopic Data

-

1H NMR: Expected signals include a singlet for the amide proton (δ 6.5–7.0 ppm), triplets for the ethyl and propyl methylene groups (δ 1.0–1.5 ppm), and multiplet peaks for the piperazine ring protons (δ 2.5–3.5 ppm) .

-

13C NMR: Carbonyl resonance at δ 165–170 ppm, with aliphatic carbons appearing between δ 10–50 ppm .

Physicochemical Properties

Thermodynamic Parameters

-

Melting Point: Estimated 85–90°C based on similar piperazinones .

-

Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, acetone) but poorly soluble in water (<1 mg/mL) .

-

Stability: Susceptible to hydrolysis under strongly acidic or basic conditions due to the amide linkage .

Pharmacological Profile

Receptor Affinity and Selectivity

Piperazine and piperidine derivatives are known for their interactions with sigma (σ) receptors, serotonin (5-HT) receptors, and histamine H3 receptors . Although direct data for (R)-1-Ethyl-5-propylpiperazin-2-one are lacking, structural analogs exhibit:

-

σ1 Receptor Affinity: Piperidine-containing compounds show nanomolar affinity (e.g., compound 5 in : σ1R Ki = 3.64 nM).

-

H3 Receptor Modulation: Selectivity influenced by alkyl chain length and substituents (e.g., compound 11 in : H3R Ki = 6.2 nM) .

Table 1: Comparative Receptor Affinity of Piperazine/Piperidine Derivatives

| Compound | σ1R Ki (nM) | H3R Ki (nM) | Selectivity (σ1/H3) |

|---|---|---|---|

| Piperidine-based | 3.64–4.41 | 3.17–7.70 | 0.47–1.40 |

| Piperazine-based | 37.8–1531 | 12.7–397 | 0.03–3.00 |

| Data adapted from . |

Enantioselectivity and Binding Dynamics

The (R)-enantiomer likely exhibits distinct binding modes compared to the (S)-form. Docking studies suggest that protonation states of the piperazine nitrogen influence receptor interactions . For example:

-

Monoprotonated species: Predominate at physiological pH, enhancing hydrogen bonding with aspartate residues in receptor binding pockets .

-

Thermodynamic factors: Solvation energy and entropy changes upon binding may favor the (R)-configuration .

Challenges and Future Directions

Synthetic Optimization

-

Enantiomeric purity: Scalable asymmetric synthesis methods are needed to avoid costly resolutions .

-

Prodrug strategies: Esterification of the amide group could improve bioavailability .

Target Validation

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume